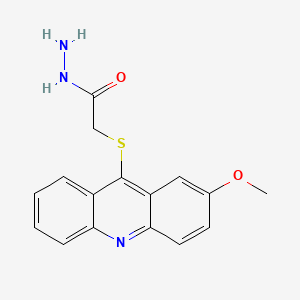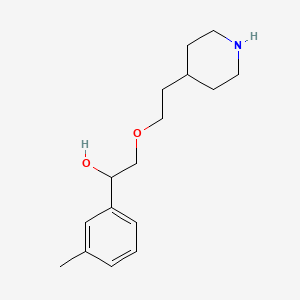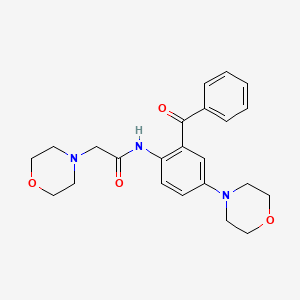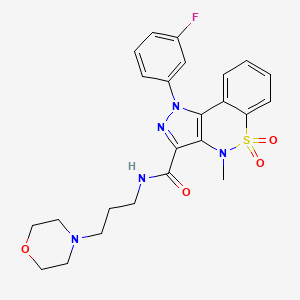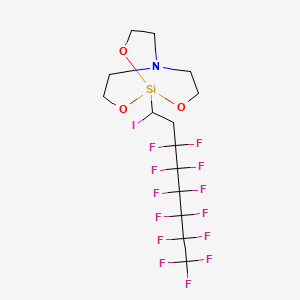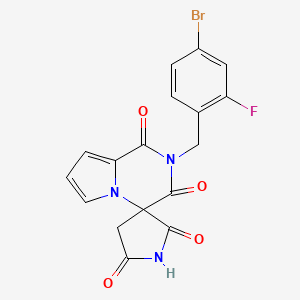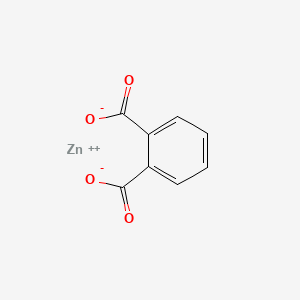
Zinc phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc phthalate is a coordination compound formed by the interaction of zinc ions with phthalic acid. It is known for its unique properties and applications in various fields, including materials science, chemistry, and industry. The compound is often studied for its potential use as a nucleating agent and its role in the crystallization processes of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc phthalate can be synthesized through a reaction between zinc salts (such as zinc acetate or zinc chloride) and phthalic acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding phthalic acid under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of temperature, pH, and concentration to ensure high yield and purity of the product. The crystals are then filtered, washed, and dried for further use.
Chemical Reactions Analysis
Types of Reactions: Zinc phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the phthalate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc-ligand complexes.
Scientific Research Applications
Zinc phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other zinc-based compounds.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used as a nucleating agent in the polymer industry to enhance the crystallization process and improve the mechanical properties of polymers.
Mechanism of Action
The mechanism by which zinc phthalate exerts its effects involves its interaction with molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. This compound can release zinc ions, which then interact with various enzymes and proteins, influencing their activity and function. The phthalate ligand can also interact with cellular components, affecting processes such as gene expression and signal transduction.
Comparison with Similar Compounds
- Zinc isophthalate
- Zinc terephthalate
- Zinc carboxylate
Comparison: Zinc phthalate is unique due to its specific coordination with phthalic acid, which imparts distinct properties compared to other zinc carboxylates. For instance, zinc isophthalate and zinc terephthalate have different structural configurations and crystallization behaviors. This compound’s ability to act as a nucleating agent and its specific interactions with polymers make it particularly valuable in industrial applications.
Properties
CAS No. |
2880-85-5 |
|---|---|
Molecular Formula |
C8H4O4Zn |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
zinc;phthalate |
InChI |
InChI=1S/C8H6O4.Zn/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
UXDZLUCNRYCZCG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


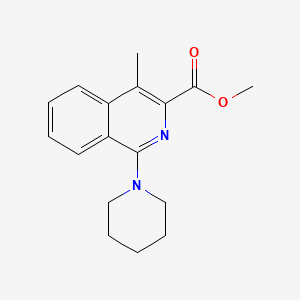
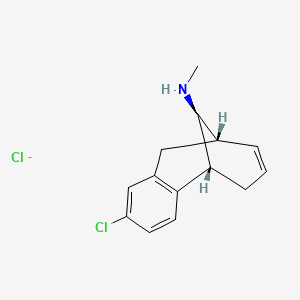

![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)
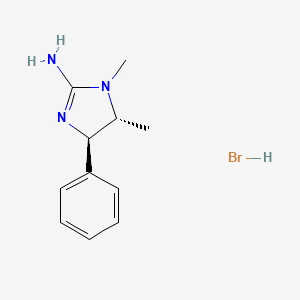

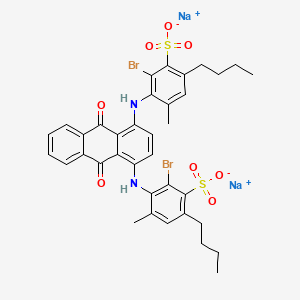
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
